N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine
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Overview
Description
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine is a compound that features a benzimidazole ring, which is a fused heterocyclic structure consisting of a benzene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization. One common method includes the reaction of o-phenylenediamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzimidazole ring. Subsequent alkylation with ethylamine yields the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiparasitic and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Uniqueness
Its ethylamine moiety provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODFFODZCPKBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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